molecular formula C11H11NO2 B1362841 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde CAS No. 202807-44-1

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1362841
CAS RN: 202807-44-1
M. Wt: 189.21 g/mol
InChI Key: WRHNJAIUBFJMEM-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is used as a building block in various chemical syntheses .


Synthesis Analysis

The synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved from 6-Methoxyindole and Hexamethylenetetramine .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, which include 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The exact physical properties such as boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

1. Inhibition of CYP2A6 Enzyme for Smoking Reduction Therapy 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde has been evaluated for its potential to inhibit the CYP2A6 enzyme, which is involved in nicotine metabolism. Potent and selective inhibition of this enzyme can be a strategy for smoking reduction therapy, as it would reduce the rate at which nicotine is metabolized, potentially reducing cigarette smoking .

Anticancer and Antimicrobial Properties

Indole derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have attracted attention for their application in treating cancer cells and microbes. These compounds show various biologically vital properties and are part of ongoing research to develop treatments for different types of disorders .

Fungistatic Agent

Research has indicated that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may possess fungistatic properties, meaning it can inhibit the growth of fungi without killing them. This property is significant in developing treatments that control fungal growth .

Sustainable Multicomponent Reactions

The compound has been highlighted in recent applications involving sustainable multicomponent reactions. These reactions are important for assembling pharmaceutically interesting scaffolds and contribute to the field’s further exploitation .

Biological Potential in Drug Development

The indole scaffold, which includes 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, is found in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives with clinical and biological applications .

Future Directions

1H-Indole-3-carboxaldehyde and its derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been highlighted for their potential in the preparation of biologically active compounds and indole alkaloids . They could be further explored for their potential in diverse heterocyclic derivatives synthesis.

Mechanism of Action

Target of Action

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.

Mode of Action

For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may have similar effects.

properties

IUPAC Name

6-methoxy-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNJAIUBFJMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362541
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

202807-44-1
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-1H-indole-3-carboxaldehyde (1.65, 9.4 mm) in DMF (10 mL) was cooled to 0° C., and treated with NaH(11.3 mm). After stirring at room temperature for 1 hour, the mixture was cooled to 0° C., treated with CH3I (0.7 mL, 11.3 mm), then allowed to warm to room temperature overnight. After pouring into H2O (200 mL), the mixture was acidified with HCl and extracted with EtOAc (100 mL×2). The combined organic fractions were dried over MgSO4, filtered and evaporated to afford 6-methoxy-1-methyl-1H-indole-3-carboxaldehyde (1.78 g, 99%).
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0.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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